molecular formula C17H19NO4 B2652910 Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396888-84-8

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2652910
CAS No.: 1396888-84-8
M. Wt: 301.342
InChI Key: VTBUCLURAUEPTL-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a structurally complex compound featuring a benzofuran moiety linked to a spirocyclic 6,8-dioxa-2-azaspiro[3.5]nonane system. Below, we compare its structural and synthetic features with analogous benzofuran-containing methanones derived from the evidence.

Properties

IUPAC Name

1-benzofuran-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-16(2)20-10-17(11-21-16)8-18(9-17)15(19)14-7-12-5-3-4-6-13(12)22-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBUCLURAUEPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=CC=CC=C4O3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves the construction of the benzofuran ring followed by the formation of the spirocyclic structure. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the efficient construction of polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are utilized to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The spirocyclic structure may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s spirocyclic system distinguishes it from simpler benzofuran methanones. Key structural analogs include:

1-(Benzofuran-2-yl)ethanone (): A basic benzofuran derivative with an acetyl group. It lacks the spirocyclic system and is an oil at room temperature, indicating lower molecular rigidity .

Benzofuran-2-yl(benzo[d]oxazol-2-yl)methanone (8g, ): Contains a benzo[d]oxazole substituent instead of the spiro ring.

Benzofuran-2-yl(carbazoly)methanone derivatives (): Carbazole-substituted analogs synthesized via ultrasound-assisted methods. These exhibit planar carbazole groups, contrasting with the three-dimensional spiro scaffold of the target compound .

Physicochemical Properties

  • Melting Point: Compound 7g (): 167–169°C (solid, due to extended conjugation) . Target compound: Expected to be a solid with a higher melting point due to spirocyclic rigidity.
  • Solubility: Spirocyclic systems often reduce solubility in polar solvents compared to planar analogs like 8g . Ultrasound-assisted synthesis () may improve solubility via nanocrystallization, but this is untested for the target compound .

Biological Activity

Benzofuran derivatives, including Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, have garnered attention in pharmaceutical research due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

Molecular Formula: C₁₅H₂₀N₂O₃
Molecular Weight: 276.33 g/mol
CAS Number: 1396627-26-1

The compound features a benzofuran ring fused with a spirocyclic structure, which is hypothesized to contribute to its biological activities. The unique arrangement of atoms allows for specific interactions with biological targets.

1. Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

CompoundMechanism of ActionEffect on Cancer Cells
Benzofuran derivative AROS generationInduces apoptosis in K562 cells
Benzofuran derivative BMitochondrial dysfunctionIncreases caspase activity

For example, one study reported that a related benzofuran compound increased the activity of caspases by 26% after 48 hours of exposure, indicating a strong pro-apoptotic effect .

2. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Notably, certain compounds have shown effectiveness against Mycobacterium tuberculosis with low cytotoxicity towards mammalian cells.

CompoundMIC (μg/mL)Target Organism
Benzofuran derivative C3.12M. tuberculosis H37Rv

This suggests that benzofurans may serve as potential therapeutic agents in treating bacterial infections .

3. Anti-inflammatory and Analgesic Effects

Benzofuran derivatives are reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation: It may bind to receptors that regulate apoptotic pathways or inflammatory responses.
  • ROS Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several studies have documented the effects of benzofuran derivatives on various cell lines:

  • Study on K562 Cells: A benzofuran derivative was shown to significantly enhance caspase activity indicative of apoptosis after 48 hours .
  • Antimycobacterial Screening: A series of benzofuran compounds were synthesized and screened against M. tuberculosis, revealing potent inhibitory effects with minimal cytotoxicity .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (e.g., EtOAc/petroleum ether gradients) .
  • Monitor reaction progress using TLC or HPLC-MS to avoid side products like over-acylation or ring-opening .

How can structural ambiguities in X-ray crystallographic data for this compound be resolved?

Advanced Research Question
Structural elucidation of the spirocyclic system may face challenges due to conformational flexibility or twinning.

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement Strategies :
    • Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement, leveraging its robust handling of disordered atoms and hydrogen-bonding networks .
    • Apply restraints for sp³-hybridized carbons in the spiro ring to stabilize geometry during refinement.
  • Validation : Cross-validate with NMR (e.g., NOESY for spatial proximity) and DFT-calculated structures to resolve discrepancies in bond lengths or angles .

Case Study : Analogous spiro compounds (e.g., 7,7-dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane) required iterative refinement cycles to model selenium displacement parameters accurately .

What analytical techniques are optimal for characterizing this compound’s purity and stability?

Basic Research Question

  • Chromatography :
    • Reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to assess purity (>98% recommended for biological assays) .
    • GC-MS for volatile byproducts (e.g., residual solvents) using non-polar columns (e.g., HP-5MS) .
  • Spectroscopy :
    • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry (e.g., benzofuran C-2 acylation vs. C-3) .
    • IR spectroscopy to verify carbonyl stretching (~1680 cm⁻¹) and spirocyclic ether C-O-C bands (~1120 cm⁻¹) .

Q. Stability Testing :

  • Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis of the spirocyclic ether or methanone .

How can Structure-Activity Relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Advanced Research Question

  • Core Modifications :
    • Benzofuran moiety : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at C-5/C-6 to evaluate electronic effects on target binding .
    • Spirocyclic ring : Replace the 2-aza group with sulfur/selenium (see 6,8-dioxa-2-thiaspiro analogs ) to assess ring flexibility and heteroatom interactions.
  • Biological Assays :
    • Screen against kinase or GPCR panels (e.g., Eurofins Cerep) to identify lead targets.
    • For antimicrobial activity, use MIC assays against Gram-positive/negative strains, referencing spirocyclic derivatives’ efficacy .

Q. Data Analysis :

  • Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Validate via isothermal titration calorimetry (ITC) .

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Advanced Research Question
Discrepancies may arise from divergent reaction conditions or analytical protocols.

  • Yield Optimization :
    • Compare solvent effects (e.g., THF vs. DMF) on spirocyclic ring formation. reports 93% yield in THF with NaH, while analogous reactions in DMF may drop to 60–70% due to side reactions .
  • Spectroscopic Validation :
    • Reconcile NMR shifts by standardizing solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration. For example, benzofuran carbonyls exhibit upfield shifts in polar solvents .
    • Cross-reference with computed NMR (e.g., Gaussian GIAO) to assign ambiguous peaks .

Case Study : Contradictory melting points (e.g., 272–277°C in DMSO vs. 94–96°C in CDCl₃ ) highlight solvent-dependent polymorphism. Use DSC to confirm thermal profiles.

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

  • Process Chemistry :
    • Replace NaH with safer bases (e.g., K₂CO₃) for benzofuran acylation to improve scalability .
    • Optimize spirocyclic ring synthesis via flow chemistry to enhance reaction control and reduce purification steps .
  • Purification :
    • Replace column chromatography with recrystallization (e.g., EtOH/H₂O mixtures) for higher throughput .

Q. Quality Control :

  • Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation .

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